Imatinib - 152459-95-5

Imatinib

Catalog Number: EVT-270707
CAS Number: 152459-95-5
Molecular Formula: C29H31N7O
Molecular Weight: 493.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imatinib mesylate, also known as STI571 or Gleevec, is a synthetic tyrosine kinase inhibitor primarily used in scientific research to study its effects on various cellular processes and disease models. [, , ] It plays a significant role in investigating signal transduction pathways, cellular proliferation, apoptosis, and drug resistance mechanisms. [, , , ] Imatinib mesylate's selective inhibition of specific tyrosine kinases, such as Bcr-Abl, c-Kit, and PDGFR, makes it a valuable tool in elucidating the function of these kinases in various cellular contexts. [, , , ]

Future Directions
  • Overcoming Imatinib Resistance: Continued research is needed to understand and overcome resistance mechanisms to imatinib mesylate in various cancers. This includes investigating novel drug combinations, identifying alternative therapeutic targets, and developing strategies to prevent or reverse resistance mutations. [, , , , , , ]
  • Exploring New Applications: The potential of imatinib mesylate in treating other diseases beyond cancer warrants further exploration. Its immunomodulatory effects and ability to inhibit specific kinases suggest it may have therapeutic benefits in infectious diseases, inflammatory conditions, and fibrotic disorders. [, ]
  • Understanding Long-Term Effects: Long-term studies are crucial to assess the full impact of prolonged imatinib mesylate treatment on patients, including potential late-onset adverse effects and the influence on overall health and quality of life. []
Source and Classification

Imatinib is derived from a class of compounds known as pyrimidines. It acts by inhibiting specific tyrosine kinases, which are enzymes that play a crucial role in cellular signaling pathways related to cell growth and division. The structure of imatinib includes a pyrimidine core that facilitates its action against the BCR-ABL protein, making it an essential drug in oncology.

Synthesis Analysis

The synthesis of imatinib has undergone various optimizations over the years. Here are some notable methods:

  1. Classical Synthesis: The original synthesis involves multiple steps starting from commercially available precursors. It includes nucleophilic substitutions and reductions to form key intermediates such as N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, which is then condensed with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride to yield imatinib .
  2. Flow-Based Synthesis: A more recent approach utilizes flow chemistry, which allows for continuous processing and better control over reaction conditions. This method has shown to improve yields and reduce reaction times significantly .
  3. Microwave-Assisted Synthesis: This technique employs microwave energy to enhance reaction rates and yields, making it a valuable tool for synthesizing imatinib and its analogs efficiently .

Key Parameters

  • Reaction Conditions: Varying temperatures (often around 55°C) and inert atmospheres are critical for optimizing yields.
  • Purification Methods: Techniques such as flash chromatography are frequently used to isolate pure products from complex mixtures.
Molecular Structure Analysis

Imatinib has a complex molecular structure characterized by several functional groups that contribute to its biological activity:

  • Molecular Formula: C16H15N7O2S
  • Molecular Weight: 493.59 g/mol
  • Structure Features:
    • A pyrimidine ring system.
    • A piperazine moiety which enhances bioavailability.
    • A sulfonamide group that contributes to its solubility.

The three-dimensional conformation of imatinib is crucial for its interaction with the BCR-ABL protein, allowing it to fit into the active site of the enzyme effectively.

Chemical Reactions Analysis

Imatinib participates in several chemical reactions during its synthesis:

  1. Nucleophilic Substitution: This reaction is used to introduce various side chains into the pyrimidine core.
  2. Reduction Reactions: These are employed to convert nitro groups into amines, which are essential intermediates in the synthesis pathway.
  3. Condensation Reactions: The final step involves the condensation of two key intermediates to form imatinib, which is critical for achieving the desired pharmacological properties.

Technical Details

  • Catalysts Used: Various catalysts such as palladium-based catalysts are utilized in cross-coupling reactions.
  • Yield Optimization: Techniques like microwave irradiation have been shown to enhance yields significantly.
Mechanism of Action

Imatinib's mechanism of action involves selective inhibition of tyrosine kinases, particularly the BCR-ABL fusion protein. By binding to the ATP-binding site of this kinase, imatinib prevents phosphorylation of tyrosine residues on substrates, leading to:

  • Inhibition of cell proliferation.
  • Induction of apoptosis (programmed cell death) in cancer cells.

This targeted action minimizes effects on normal cells, contributing to its efficacy and reduced side effects compared to traditional chemotherapy .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of imatinib is essential for its application in medicine:

  • Solubility: Imatinib is moderately soluble in water, which aids in its oral bioavailability.
  • Stability: The compound is stable under normal storage conditions but can degrade under extreme pH or temperature conditions.
  • Melting Point: Approximately 220°C.

These properties influence formulation strategies for oral administration and storage conditions for pharmaceutical preparations.

Applications

Imatinib's primary application lies in oncology:

  1. Chronic Myeloid Leukemia Treatment: It has transformed management strategies for patients with this condition, significantly improving survival rates.
  2. Gastrointestinal Stromal Tumors Treatment: Imatinib effectively controls tumor growth in patients with this type of cancer.
  3. Research Applications: Beyond clinical use, imatinib serves as a model compound in research for developing new tyrosine kinase inhibitors and studying resistance mechanisms in cancer therapy.
Introduction to Imatinib in Precision Oncology

Historical Development of Tyrosine Kinase Inhibitors

The discovery of tyrosine kinases as critical regulators of oncogenic signaling pathways laid the foundation for molecularly targeted cancer therapy. In the 1980s, researchers identified the Philadelphia chromosome—resulting from a reciprocal translocation between chromosomes 9 and 22—as the cytogenetic hallmark of chronic myeloid leukemia. This rearrangement generates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled myeloid cell proliferation [1] [7]. Simultaneously, proto-oncogene KIT gain-of-function mutations were linked to gastrointestinal stromal tumors, establishing tyrosine kinases as compelling therapeutic targets [3] [10]. Early kinase inhibitor development faced significant challenges, including achieving selectivity for pathogenic kinases over essential physiological counterparts. Initial compounds like tyrphostins demonstrated proof-of-concept but lacked clinical applicability due to poor pharmacokinetics and limited specificity. The structural elucidation of the ABL kinase domain in the 1990s enabled rational drug design, culminating in the synthesis of 2-phenylaminopyrimidine derivatives that would evolve into selective inhibitors [5] [7].

Imatinib as a Paradigm Shift in Targeted Cancer Therapy

Imatinib mesylate (marketed as Gleevec or Glivec) emerged as the first clinically successful tyrosine kinase inhibitor, transforming oncology from non-specific cytotoxic chemotherapy toward precision molecular targeting. Its development exemplified a "lock-and-key" approach: Imatinib selectively binds the inactive conformation of the ABL kinase domain, occupying the ATP-binding pocket and extending into adjacent hydrophobic regions created by the DFG-out (Asp-Phe-Gly) structural motif [5] [7]. This mechanism competitively inhibits adenosine triphosphate binding and prevents tyrosine phosphorylation of substrate proteins, thereby arresting oncogenic signaling [3] [10].

The International Randomized Study of Interferon and STI571 (IRIS) trial (2000–2006) demonstrated unprecedented efficacy in newly diagnosed chronic myeloid leukemia patients. Compared to interferon-alpha plus cytarabine, imatinib achieved superior complete hematological response (95.3% vs. 55.5%), major cytogenetic response (85.2% vs. 22.5%), and complete cytogenetic response (73.8% vs. 8.5%) [2] [3]. At 8-year follow-up, 85% of imatinib-treated patients survived, with annual progression rates below 1% after year 4 [2]. These outcomes repositioned chronic myeloid leukemia from a fatal disease to a manageable condition, establishing molecular response milestones that redefined therapeutic success:

Table 1: Response Criteria in Chronic Myeloid Leukemia After Imatinib Therapy

Response CategoryDefinition
Complete Hematologic ResponsePlatelets <450 × 10⁹/L; white cells <10 × 10⁹/L; no circulating immature myeloid cells; <5% basophils; no splenomegaly
Complete Cytogenetic Response0% Philadelphia chromosome-positive metaphases in bone marrow
Major Molecular ResponseBCR-ABL transcript level ≤0.1% on the international scale
Complete Molecular ResponseNonquantifiable BCR-ABL transcripts

Source: Adapted from clinical criteria in [10]

Imatinib’s impact transcended chronic myeloid leukemia. In gastrointestinal stromal tumors—historically resistant to chemotherapy—imatinib targeting of KIT kinase yielded 50–60% partial response rates and stabilized disease in 20–30% of patients, doubling median progression-free survival to 24 months [3] [10]. This validated tyrosine kinase inhibition as a universal therapeutic strategy for molecularly defined cancers.

Pharmacological Significance of BCR-ABL and KIT Inhibition

Imatinib exerts its anticancer effects through multi-kinase inhibition, primarily targeting BCR-ABL, KIT, and platelet-derived growth factor receptor alpha. Its pharmacodynamic profile reflects nanomolar affinity for these kinases:

Table 2: Molecular Targets and Therapeutic Implications of Imatinib

Target KinaseIC₅₀ (nM)Primary Disease AssociationMechanistic Consequence of Inhibition
BCR-ABL200–600Chronic myeloid leukemiaSuppression of myeloid proliferation; restoration of apoptosis
KIT (CD117)100–400Gastrointestinal stromal tumorsInhibition of interstitial cell of Cajal proliferation
Platelet-derived growth factor receptor alpha100–300Myeloproliferative disordersBlockade of fibroblast and smooth muscle mitogenesis

Source: Biochemical and cellular assay data compiled from [1] [3] [10]

BCR-ABL inhibition disrupts downstream signaling cascades, including Ras/mitogen-activated protein kinase, Janus kinase/signal transducer and activator of transcription, and phosphatidylinositol 3-kinase pathways. This multi-pathway blockade induces cell cycle arrest in the G1 phase through cyclin-dependent kinase inhibitor upregulation and promotes mitochondrial apoptosis via B-cell lymphoma 2 protein downregulation [5] [9]. In gastrointestinal stromal tumors, KIT inhibition similarly suppresses mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling, but additionally triggers caspase-9-mediated apoptosis through impaired KIT-mediated survival signaling [3] [10].

The pharmacological success of imatinib validated three principles of precision oncology:

  • Target Dependency: Certain cancers exhibit "oncogene addiction," where malignant cells rely on a single dominant kinase for survival.
  • Therapeutic Window: Kinase inhibitors can achieve tumor-selective cytotoxicity by exploiting differential target dependence between malignant and normal cells.
  • Response Monitoring: Molecular biomarkers (e.g., BCR-ABL transcript levels) enable real-time assessment of treatment efficacy and disease evolution [6] [7].

Imatinib’s legacy persists not only through its clinical utility but as the archetype for rational drug design—inspiring subsequent generations of kinase inhibitors that continue to expand precision oncology frontiers [5] [8].

Properties

CAS Number

152459-95-5

Product Name

Imatinib

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C29H31N7O

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)

InChI Key

KTUFNOKKBVMGRW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Solubility

Very soluble in water at pH < 5.5 (mesylate salt)
1.46e-02 g/L

Synonyms

alpha-(4-methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-tolu-p-toluidide
CGP 57148
CGP-57148
CGP57148
CGP57148B
Gleevec
Glivec
imatinib
imatinib mesylate
imatinib methanesulfonate
Mesylate, Imatinib
Methanesulfonate, Imatinib
ST 1571
ST1571
STI 571
STI-571
STI571

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.